molecular formula C13H12N4O4S2 B13881830 Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13881830
M. Wt: 352.4 g/mol
InChI Key: YWIDRBIZANBQEX-UHFFFAOYSA-N
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Description

Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring, a thienopyrimidine core, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction proceeds under reflux conditions for 12 hours in an argon atmosphere using a 2-ethoxyethanol–water mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The pyrazole and thienopyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as PI3 kinase p110alpha. By inhibiting this enzyme, the compound can disrupt signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy . The exact molecular pathways and interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate stands out due to its specific combination of functional groups and its potential as a multi-target inhibitor. Its unique structure allows for diverse chemical modifications, making it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H12N4O4S2

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H12N4O4S2/c1-17-6-7(4-15-17)9-10-8(22-11(9)12(18)21-2)5-14-13(16-10)23(3,19)20/h4-6H,1-3H3

InChI Key

YWIDRBIZANBQEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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